1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-piperidinecarboxamide is a benzodioxine.
Scientific Research Applications
Synthesis and Microbial Studies
Research on related compounds has shown their potential in microbial studies. Patel and Agravat (2007) explored the synthesis of pyridine derivatives, including compounds with structures related to the chemical . These derivatives demonstrated notable antibacterial and antifungal activities (Patel & Agravat, 2007).
Anti-arrhythmic Activity
Compounds structurally similar to 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-(2,3-Dihydro-1,4-Benzodioxin-2-ylmethyl)piperidine-3-Carboxamide have been studied for their anti-arrhythmic properties. Abdel‐Aziz et al. (2009) synthesized piperidine-based derivatives that exhibited significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antibacterial Properties
Khalid et al. (2016) studied N-substituted derivatives of compounds with a similar structure, which displayed moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Potential Antipsychotic Agents
Research by Norman et al. (1996) on heterocyclic analogues related to the chemical showed potential as antipsychotic agents. These compounds were evaluated for their binding to various receptors and their ability to antagonize certain responses in mice, indicating their potential in psychiatric treatments (Norman et al., 1996).
CCK-2 Receptor Antagonists
Allison et al. (2006) discovered novel series of antagonists for the cholecystokinin-2 receptor (CCK-2R), including compounds structurally similar to the one . These compounds showed potential for improved receptor affinity and selectivity, suggesting applications in related therapeutic areas (Allison et al., 2006).
properties
Product Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide |
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Molecular Formula |
C21H22N4O5S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O5S2/c26-21(22-11-15-13-29-17-7-1-2-8-18(17)30-15)14-5-4-10-25(12-14)32(27,28)19-9-3-6-16-20(19)24-31-23-16/h1-3,6-9,14-15H,4-5,10-13H2,(H,22,26) |
InChI Key |
VUUNOJLTZTZKLG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4COC5=CC=CC=C5O4 |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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